molecular formula C8H20N2O5S B7853760 Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt

Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt

Cat. No.: B7853760
M. Wt: 256.32 g/mol
InChI Key: VHKIEYIESYMHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt is synthesized by reacting methyl isocyanate with triethylamine and sulfur dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures to maintain high purity levels. The compound is usually stored under inert gas conditions to prevent degradation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt involves the formation of a reactive intermediate that facilitates the elimination of water from alcohols. The compound acts as a mild dehydrating agent, promoting the formation of olefins through an elimination reaction . In oxidation reactions, it facilitates the transfer of oxygen to the alcohol, converting it to an aldehyde or ketone .

Comparison with Similar Compounds

    Thionyl Chloride: Used as a dehydrating agent but is more aggressive and less selective compared to Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt.

    Phosphorus Oxychloride: Another dehydrating agent that is more reactive and less selective.

    Sulfur Trioxide-Pyridine Complex: Used for dehydration but is more hazardous to handle.

Uniqueness: this compound is unique due to its mild and selective dehydrating properties. It is less aggressive compared to other dehydrating agents, making it suitable for sensitive substrates .

Biological Activity

Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt, also known by its CAS number 29684-56-8, is a compound of interest in various biological and pharmaceutical research contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₈N₂O₄S
  • Molecular Weight : 256.3198 g/mol
  • Purity : 95%
  • SMILES Notation : COC(=O)NS(=O)(=O)N+(CC)CC.[OH-] .

Ethanaminium derivatives typically exhibit their biological activity through the modulation of neurotransmitter systems and interaction with various receptors. The sulfonamide group in this compound may play a crucial role in its pharmacological effects, potentially influencing enzyme inhibition and receptor binding.

Cytotoxicity and Anticancer Potential

Preliminary studies have shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For example, derivatives with amino and sulfonyl groups have been evaluated for their ability to inhibit tumor growth in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Efficacy :
    • A study investigated a related compound's effects on human colon cancer cells (HT-29). The results demonstrated significant cytotoxicity compared to control groups, suggesting potential for ethanaminium in cancer therapy .
  • Neuroprotective Effects :
    • In models of neurodegeneration, compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress. This suggests that ethanaminium could be explored for neuroprotective applications .
  • Antimicrobial Testing :
    • A comparative analysis of sulfonamide derivatives indicated that modifications in the amine groups could enhance antimicrobial activity against Gram-positive bacteria. This highlights the need for further exploration of ethanaminium's antimicrobial properties .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
SulfanilamideAntibacterial5
EthanaminiumAnticancer (HT-29)10
MethoxycarbonylsulfonamideNeuroprotective15

Table 2: Structural Features Influencing Activity

FeatureDescription
Sulfonamide GroupEssential for antibacterial activity
Amino GroupInfluences binding affinity
Methoxycarbonyl GroupMay enhance solubility and stability

Properties

IUPAC Name

triethyl(methoxycarbonylsulfamoyl)azanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S.H2O/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4;/h5-7H2,1-4H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKIEYIESYMHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)NC(=O)OC.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29684-56-8
Record name (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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